molecular formula C22H34O2 B1662016 Ethyl abietate CAS No. 631-71-0

Ethyl abietate

Cat. No. B1662016
CAS RN: 631-71-0
M. Wt: 330.5 g/mol
InChI Key: AGUBCDYYAKENKG-YVNJGZBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Abietate is a chemical compound with the molecular formula C22H34O2 . It is also known by other names such as Abietic Acid Ethyl Ester, Ethyl Rosinate, and Rosin Acid Ethyl Ester . It has an average mass of 330.504 Da and a monoisotopic mass of 330.255890 Da .


Molecular Structure Analysis

Ethyl Abietate has a complex molecular structure. It contains a total of 60 bonds, including 26 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 3 six-membered rings, 2 ten-membered rings, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl Abietate is a liquid at 20 degrees Celsius . Its boiling point is 350 °C, and it has a specific gravity of 1.03 at 20/20 . The refractive index of Ethyl Abietate is 1.53 .

Scientific Research Applications

1. Cardiovascular and Cerebral Health

Ethyl abietate and similar compounds have been studied for their potential in improving cardiovascular and cerebral health. For instance, ethyl eicosapentate has been examined for its ability to enhance local cerebral blood flow and metabolism in rats suffering from cerebral infarction (Katsumata et al., 1999). This suggests a potential application of ethyl abietate in treating or managing conditions related to cerebral blood flow and metabolism.

2. Cancer Research

The investigation into the carcinogenic properties of related compounds, such as ethyl alcohol, has provided insights into the effects of ethyl abietate on human health. Research has shown that ethyl alcohol can induce malignant tumors in various organs and tissues, which may have implications for the safety and use of ethyl abietate (Soffritti et al., 2002).

3. Neurology and Psychiatric Disorders

Ethyl abietate-related compounds have been explored for their effects on neurological and psychiatric disorders. For example, ethyl eicosapentaenoate has been studied for its impact on persistent schizophrenic symptoms (Peet & Horrobin, 2002). This research contributes to understanding the potential neurological applications of ethyl abietate.

4. Inflammation and Immune Response

The anti-inflammatory properties of compounds similar to ethyl abietate have been a subject of study. Ethyl pyruvate, for instance, has been shown to modulate acute inflammatory reactions in human endothelial cells, pointing to possible applications of ethyl abietate in managing inflammation (Johansson et al., 2008).

5. Environmental and Ecological Impact

Research has also delved into the environmental and ecological impacts of ethyl abietate-related compounds. The structure-activity relationships of phenylpropanoids, including ethyl cinnamate, have been studied for their antifeedant properties against pests like the pine weevil, Hylobius abietis (Bohman et al., 2008). Such studies highlight the potential environmental applications of ethyl abietate.

6. Wound Healing and Skin Health

Abietic acid, a component closely related to ethyl abietate, has been found to enhance angiogenesis in human endothelial cells and accelerate wound healing in mice (Park et al., 2017). This suggests possible applications of ethyl abietate in dermatological treatments and wound care.

properties

IUPAC Name

ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18-,19+,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUBCDYYAKENKG-YVNJGZBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212434
Record name Ethyl abietate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl abietate

CAS RN

631-71-0
Record name Ethyl abietate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl abietate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl abietate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl abietate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ABIETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YCT42ESP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl abietate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl abietate
Reactant of Route 2
Reactant of Route 2
Ethyl abietate
Reactant of Route 3
Reactant of Route 3
Ethyl abietate
Reactant of Route 4
Reactant of Route 4
Ethyl abietate
Reactant of Route 5
Ethyl abietate
Reactant of Route 6
Ethyl abietate

Citations

For This Compound
61
Citations
AC Johnston - Industrial & Engineering Chemistry, 1929 - ACS Publications
FUNDAMENTALLY, a modern nitrocellulose lacquer is a properly plasticized nitrocellulose film. Such a film has certain faults, such as lack of luster and adhesion, which have been …
Number of citations: 4 pubs.acs.org
SO Morgan, AH White - Journal of the Franklin Institute, 1932 - Elsevier
… The materials studied were typical insulating substances derived from rosin, being two samples of rosin oil and ethyl abietate. The measuring equipment has been described elsewhere. …
Number of citations: 1 www.sciencedirect.com
WE Shaefer, J Piccard - Industrial & Engineering Chemistry …, 1938 - ACS Publications
… Kesler, Lowy, and Faragher (3, 4) saponified ethyl abietate by heating it with alcoholic potassium hydroxide at 140 to 150 C. in a sealed glass tube, getting a saponification value of …
Number of citations: 12 pubs.acs.org
WE Shaefer - Industrial & Engineering Chemistry Analytical …, 1930 - ACS Publications
… good quantitative results had been obtained in the hydrogenation of maleic acid, the method was applied to a-pinene, dipentene, diterpene, a-terpineol, abietic acid, and ethyl abietate. …
Number of citations: 8 pubs.acs.org
SY Shim, YT Hong - Journal of the Korean Applied Science and …, 2000 - koreascience.kr
… , ethyl abietate was chosen and synthesized because it structurally resembles w th RMM, The examination of ethyl abietate/… the vinyl group of ethyl abietate decreased upon irradiation, …
Number of citations: 2 koreascience.kr
L Osete-Cortina, MT Doménech-Carbó… - … of Chromatography A, 2004 - Elsevier
… /ethyl abietate and an ethyl isopimarate/ethyl abietate ratios, Canada balsam (from Abies species) that exhibits the lowest ethyl pimarate/ethyl abietate … neoabietate/ethyl abietate ratio …
Number of citations: 48 www.sciencedirect.com
L Xiong, Z Guo, H Wang, J Pei, X Wu, P Yan, X Guo - Chromatographia, 2021 - Springer
… acid,PE(22:4(7Z,10Z,13Z,16Z)/14:0),lysoPE(0:0/18:2(9Z,12Z)), fluorometholone acetate, PE(MonoMe(9,5)/MonoMe(13,5)), chenodeoxyglycocholic acid and ethyl abietate. These …
Number of citations: 1 link.springer.com
SO Morgan, WA Yager - Industrial & Engineering Chemistry, 1940 - ACS Publications
… Figure 6 shows similar data for ethyl abietate, plotted against temperature, but with frequency as the parameter. A … below room temperature because ethyl abietate is a liquid at room …
Number of citations: 72 pubs.acs.org
GO Spessard, DR Matthews, MD Nelson… - Journal of Agricultural …, 1995 - ACS Publications
… Abietic acid (1) was converted to methyl abietate (2), ethyl abietate (3), and abietinol (4) by standard procedures. The effect of these compounds and phaseollin (5) on proton …
Number of citations: 17 pubs.acs.org
HE Hofmann - Industrial & Engineering Chemistry, 1931 - ACS Publications
… ester gum, and the plasticizer is dibutyl phthalate in Figure 1 and ethyl abietate in Figure 2. … , and that dibutyl phthalate is somewhat more effective than ethyl abietate in this respect. …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.